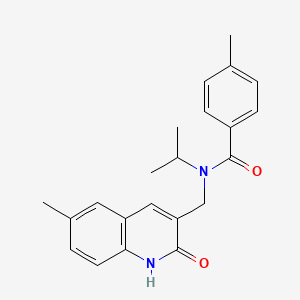

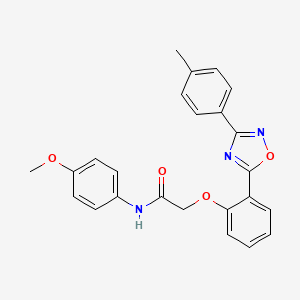

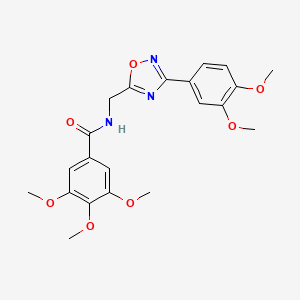

![molecular formula C19H17FN4O2S B7698465 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is a chemical compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles involves new strategies designed by chemists . The corresponding acids undergo condensation and hydrolysis, followed by cyclization to yield pyrazoloquinolines . These pyrazoloquinolines are then substituted to yield the final compound .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with bonds formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, hydrolysis, and cyclization . These reactions yield pyrazoloquinolines, which are then substituted to produce the final compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a molar refractivity of 115.4±0.5 cm3, and a polar surface area of 114 Å2 . It also has a molar volume of 301.0±7.0 cm3 and a surface tension of 56.0±7.0 dyne/cm .

Wirkmechanismus

Mode of Action

Like other sulfonamide derivatives, it may interact with its targets through the sulfamoyl group .

Pharmacokinetics

Its molecular weight of 423.488 Da suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 Da generally have better absorption and distribution profiles.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide is its specificity for ERK1/2. This allows for more targeted inhibition of the MAPK pathway, which may lead to fewer off-target effects. However, one limitation of this compound is its poor solubility, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide. One area of interest is the use of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors. Another area of interest is the development of more potent and soluble analogs of this compound. Finally, there is also interest in exploring the potential use of this compound in other disease settings, such as inflammatory diseases.

Synthesemethoden

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide was synthesized using a multi-step process that involved the coupling of various intermediates. The synthesis began with the preparation of 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline, which was then coupled with 4-fluorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate was then coupled with an amine derivative to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. In addition, this compound has been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.

Eigenschaften

IUPAC Name |

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c1-3-24-19-16(11-13-6-4-5-12(2)17(13)21-19)18(22-24)23-27(25,26)15-9-7-14(20)8-10-15/h4-11H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNDXAMBUVVSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)

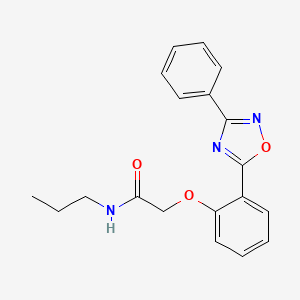

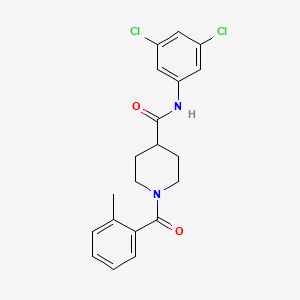

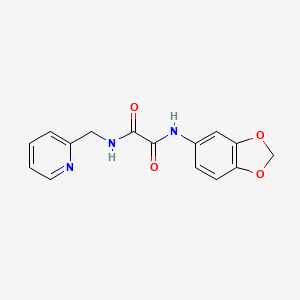

![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

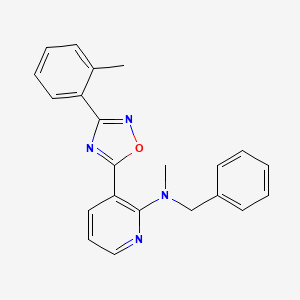

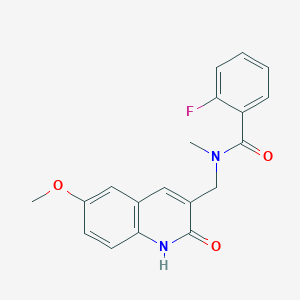

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)

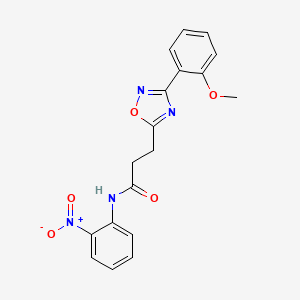

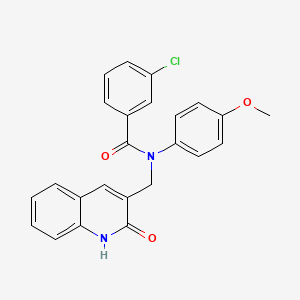

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)